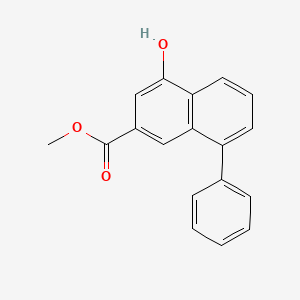

4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester

Description

Properties

Molecular Formula |

C18H14O3 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

methyl 4-hydroxy-8-phenylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C18H14O3/c1-21-18(20)13-10-16-14(12-6-3-2-4-7-12)8-5-9-15(16)17(19)11-13/h2-11,19H,1H3 |

InChI Key |

IETWBMKURSATDB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=C2C3=CC=CC=C3)C(=C1)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification Using Thionyl Chloride and Methanol

Procedure:

The carboxylic acid or amino acid derivative is suspended in methanol, and thionyl chloride (SOCl₂) is added dropwise at controlled temperatures (0–30 °C, preferably 15–25 °C). The mixture is then heated to 55–65 °C and stirred for 2–4 hours to complete esterification. The product, often isolated as a hydrochloride salt, is obtained by concentration under reduced pressure and recrystallization from suitable solvents such as diethyl ether.Advantages:

This method offers high purity (≥97%) and good yields (~90%). It is suitable for industrial scale due to relatively simple post-treatment and environmental friendliness compared to other acylating agents.

| Parameter | Range | Preferred Value |

|---|---|---|

| Volume-mass ratio (SOCl₂:substrate) | 0.70–1.20 mL/g | 0.72–1.15 mL/g |

| Volume-mass ratio (Methanol:substrate) | 3.50–5.20 mL/g | 3.65–5.03 mL/g |

| Addition temperature | 0–30 °C | 15–25 °C |

| Addition rate | 0.05–0.5 mL/min | 0.1 mL/min |

| Reaction temperature | 30–80 °C | 55–60 °C |

| Reaction time | 1–7 hours | 2–3 hours |

- Post-treatment:

Concentration to dryness, dispersion in organic solvents (diethyl ether, isopropyl ether, ethyl acetate, petroleum ether), filtration, and washing to isolate the methyl ester hydrochloride salt.

Ultrasonic-Assisted Esterification Using Sodium Bisulfate (NaHSO₄)

Procedure:

Carboxylic acid is suspended with sodium bisulfate (5 equivalents) in methanol and heated at 70 °C under ultrasonic irradiation for 5 hours. After completion (monitored by TLC), the mixture is concentrated, diluted with tetrahydrofuran, filtered, and the filtrate is purged with dry HCl at 10 °C to precipitate the methyl ester as its hydrochloride salt.Advantages:

This method is safer and more cost-effective compared to traditional acid catalysts like HCl or sulfuric acid. It provides good yields for aromatic carboxylic acids and amino acids, with simplified product isolation and reduced environmental hazards.-

$$

\text{Ar-COOH} + \text{MeOH} \xrightarrow[\text{Ultrasonic, 70°C}]{\text{NaHSO}4} \text{Ar-COOCH}3

$$

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Yield & Purity | Notes |

|---|---|---|---|---|

| Thionyl Chloride Esterification | Methanol, SOCl₂, 55–65 °C, 2–4 h | High purity, industrial scale | ~90% yield, ≥97% purity | Requires careful temperature control |

| Ultrasonic NaHSO₄ Esterification | NaHSO₄ (5 eq), MeOH, 70 °C, 5 h, ultrasonic bath | Safe, cost-effective, mild | Good yields | Simple isolation, avoids harsh acids |

| Suzuki Coupling + Hydrolysis | Pd catalyst, boronic acid, ester hydrolysis | Efficient core construction | High regioselectivity | Precursor synthesis step |

Research Discoveries and Optimization Insights

The Suzuki coupling step is pivotal for introducing the phenyl substituent at the 8-position of the naphthalene ring, allowing for structural diversity by varying boronic acid partners.

Esterification using thionyl chloride is well-optimized for amino acid derivatives, providing a balance of reaction time, temperature, and reagent ratios to maximize yield and purity for industrial applications.

Ultrasonic-assisted esterification with sodium bisulfate represents a green chemistry advancement, reducing hazardous waste and improving safety during methyl ester synthesis of aromatic carboxylic acids.

Avoidance of methanol in certain deprotection steps prevents unwanted methylation side-products, highlighting the importance of solvent choice in multi-step synthesis.

This comprehensive overview synthesizes the current knowledge on the preparation of this compound, combining classical synthetic organic chemistry methods with modern green chemistry approaches to optimize yield, purity, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenyl-, methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the ester group to an alcohol or other functional groups.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenyl-, methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The compound shares a naphthalene backbone with several derivatives, differing in substituent types and positions. Key analogs include:

| Compound Name | Substituents (Positions) | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester | 4-OH, 8-Ph, 2-COOCH₃ | C₁₈H₁₄O₃ | 278.30 | Phenyl enhances lipophilicity |

| Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate | 4-OH, 8-OCH₃, 5-CH₃, 2-COOCH₂CH₃ | C₁₅H₁₆O₄ | 260.29 | Methoxy and ethyl ester groups |

| 4-Hydroxy-8-iodo-5,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester | 4-OH, 8-I, 5/7-OCH₃, 2-COOCH₃ | C₁₅H₁₅IO₅ | 402.18 | Iodo substitution for bioactivity |

| 4-(Acetyloxy)-8-(phenylmethoxy)-2-naphthalenecarboxylic acid methyl ester | 4-OAc, 8-OCH₂Ph, 2-COOCH₃ | C₂₁H₁₈O₅ | 350.36 | Acetyl and benzyloxy groups |

Key Observations :

- Phenyl vs.

- Halogenation : The iodo-substituted analog (CAS 78395-63-8) may exhibit unique reactivity in cross-coupling reactions or radioimaging applications .

- Ester Variations : Ethyl esters (e.g., Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate) show reduced steric hindrance compared to methyl esters, affecting enzymatic hydrolysis rates .

Physicochemical Properties

- Solubility : Hydroxyl and ester groups confer partial polarity, but the phenyl group dominates, rendering the compound more soluble in organic solvents (e.g., DCM, ethyl acetate) than in water .

- Stability: Methyl esters generally exhibit higher hydrolytic stability than ethyl esters under acidic conditions.

- Storage : Compounds like Ethyl 4-hydroxy-8-methoxy-5-methyl-2-naphthoate require storage at -20°C to prevent ester hydrolysis, whereas the phenyl-substituted target compound may be stable at 4°C .

Analytical Characterization

- GC-MS : Widely used for methyl ester analysis (e.g., palmitic acid methyl ester, stearic acid methyl ester) . Retention times and fragmentation patterns help differentiate substituents.

Biological Activity

4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester, a derivative of naphthoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological receptors and pathways, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a hydroxyl group and a phenyl group, which contributes to its chemical reactivity and biological activity. The presence of the methyl ester group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antagonistic Activity at P2Y14 Receptors

Recent studies have highlighted the role of this compound as a high-affinity antagonist for the P2Y14 receptor, a G protein-coupled receptor involved in various physiological processes including inflammation and immune responses. For instance, one study reported an IC50 value ranging from 6 to 8 nM , indicating strong antagonistic properties against this receptor . The significance of this interaction lies in the receptor's involvement in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, although further studies are required to elucidate the mechanisms involved. In vitro assays have shown promising results regarding its ability to inhibit cell proliferation, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship (SAR) of related compounds to optimize their biological activity. Variations in the naphthalene structure and substituents have been systematically studied to enhance receptor affinity and selectivity. For example, modifications to the phenyl group have been shown to significantly alter binding affinity at the P2Y14 receptor .

In Vivo Studies

In vivo studies using animal models have demonstrated that derivatives of this compound can effectively reduce symptoms associated with chronic inflammatory conditions. These findings suggest that this compound could be developed into a therapeutic agent for managing diseases characterized by excessive inflammation .

Data Tables

Q & A

Q. How can reaction kinetics be optimized for synthesizing naphthalenecarboxylic acid methyl esters?

- Methodological Answer : Use temperature-time dependency studies to model reaction progress. For example, at 105–115°C, reaction intermediates (e.g., X1 and X9) reach equilibrium after 4–6 hours, with higher temperatures accelerating conversion rates . Kinetic models (e.g., Arrhenius-based simulations) can validate experimental yields against theoretical predictions. Monitor intermediates via HPLC or GC-MS to refine stoichiometric ratios.

Q. What analytical methods are suitable for characterizing methyl ester derivatives of naphthalene compounds?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., cyanosilicone) resolves structural isomers and quantifies ester purity. For example, retention times for methyl esters (e.g., 8-methoxy octanoic acid methyl ester) can be cross-referenced with spectral libraries (≥90% match quality) . Confirm hydroxyl and phenyl substituents via NMR (¹H/¹³C) and FT-IR for functional group identification.

Q. What are the critical parameters for assessing systemic toxicity of naphthalene derivatives in preclinical studies?

- Methodological Answer : Follow inclusion criteria from toxicological profiles (Table B-1), focusing on routes (oral, dermal, inhalation) and outcomes (hepatic/renal effects, hematotoxicity). Use rodent models to quantify dose-response relationships for body weight changes, histopathology, and biomarkers (e.g., serum ALT/AST for hepatotoxicity) . Compare interspecies metabolic differences using in vitro assays (e.g., microsomal stability).

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in reaction mechanisms for naphthalenecarboxylic ester synthesis?

- Methodological Answer : Apply density functional theory (DFT) to simulate transition states and regioselectivity in esterification. For example, alkylation of dihydroxynaphthalene derivatives (e.g., 3,4-dihydroxynaphthalene-2-carboxylic acid methyl ester) requires optimizing steric and electronic parameters for protecting group strategies (e.g., hexyloxy vs. methoxy substituents) . Validate models using experimental yields and kinetic data (e.g., rate constants at 110°C vs. 115°C) .

Q. What strategies mitigate oxidative degradation of phenolic methyl esters during long-term stability studies?

- Methodological Answer : Stabilize the compound via lyophilization under inert gas (N₂/Ar) to prevent autoxidation. Use accelerated stability testing (40°C/75% RH) with UPLC-PDA to track degradation products (e.g., quinone derivatives). Antioxidants (e.g., BHT) or pH-controlled formulations (pH 6–7) can reduce free radical-mediated hydrolysis .

Q. How to design a systematic review protocol for conflicting toxicological data on naphthalene analogs?

- Methodological Answer : Adopt PRISMA guidelines with inclusion criteria (Table C-1) prioritizing peer-reviewed studies on inhalation/oral exposure in mammals. Use meta-analysis tools to reconcile discrepancies in NOAEL/LOAEL values, accounting for variables like exposure duration and metabolic activation (e.g., CYP450 isoforms). Stratify human vs. animal data to assess translatability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.